molecular formula C14H13N5O2 B5526971 ethyl 4-(7H-purin-6-ylamino)benzoate

ethyl 4-(7H-purin-6-ylamino)benzoate

Cat. No.: B5526971
M. Wt: 283.29 g/mol
InChI Key: IFFPISAEZRPXHT-UHFFFAOYSA-N
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Description

Ethyl 4-(7H-purin-6-ylamino)benzoate is a chemical compound with the molecular formula C14H13N5O2 and a molecular weight of 283.29 g/mol It is an ester derivative of benzoic acid and purine, featuring a purine ring system attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(7H-purin-6-ylamino)benzoate typically involves the esterification of 4-(7H-purin-6-ylamino)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(7H-purin-6-ylamino)benzoic acid+ethanolH2SO4ethyl 4-(7H-purin-6-ylamino)benzoate+water\text{4-(7H-purin-6-ylamino)benzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 4-(7H-purin-6-ylamino)benzoic acid+ethanolH2​SO4​​ethyl 4-(7H-purin-6-ylamino)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(7H-purin-6-ylamino)benzoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring or the benzoate ester, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of substituted purine or benzoate derivatives.

Scientific Research Applications

Ethyl 4-(7H-purin-6-ylamino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(7H-purin-6-ylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring system can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on proteins. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-(7H-purin-6-ylamino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[(7H-purin-6-ylamino)methyl]benzoate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl benzoate: Lacks the purine ring system, making it less complex and with different properties.

    Purine derivatives: Compounds with similar purine ring systems but different substituents on the benzoate ester.

The uniqueness of this compound lies in its combination of the purine ring system with the benzoate ester, providing a unique set of chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(7H-purin-6-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-2-21-14(20)9-3-5-10(6-4-9)19-13-11-12(16-7-15-11)17-8-18-13/h3-8H,2H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFPISAEZRPXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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